molecular formula C20H19N3O4S2 B2685491 (2E)-N-[6-(MORPHOLINE-4-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]-3-PHENYLPROP-2-ENAMIDE CAS No. 865592-42-3

(2E)-N-[6-(MORPHOLINE-4-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]-3-PHENYLPROP-2-ENAMIDE

Cat. No.: B2685491
CAS No.: 865592-42-3
M. Wt: 429.51
InChI Key: AITCMLMDHWJDMJ-RMKNXTFCSA-N
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Description

(2E)-N-[6-(Morpholine-4-sulfonyl)-1,3-benzothiazol-2-yl]-3-phenylprop-2-enamide is a synthetic small molecule characterized by a benzothiazole core substituted at the 6-position with a morpholine sulfonyl group and at the 2-position with a propenamide side chain bearing a phenyl group.

Properties

IUPAC Name

(E)-N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S2/c24-19(9-6-15-4-2-1-3-5-15)22-20-21-17-8-7-16(14-18(17)28-20)29(25,26)23-10-12-27-13-11-23/h1-9,14H,10-13H2,(H,21,22,24)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITCMLMDHWJDMJ-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[6-(MORPHOLINE-4-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]-3-PHENYLPROP-2-ENAMIDE typically involves multiple steps, starting with the preparation of the benzothiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. The morpholine sulfonyl group is then introduced via sulfonylation, using reagents such as chlorosulfonic acid or sulfonyl chlorides. Finally, the phenylprop-2-enamide moiety is attached through a condensation reaction with an appropriate amide or ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[6-(MORPHOLINE-4-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]-3-PHENYLPROP-2-ENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, while the morpholine sulfonyl group can participate in nucleophilic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Biological Activities

1. Anticancer Activity:
Research indicates that this compound exhibits significant anticancer properties. It has been studied for its ability to inhibit the growth of various cancer cell lines by targeting specific pathways involved in tumor proliferation and survival. For instance, studies have shown that it can induce apoptosis in cancer cells through the modulation of apoptotic markers and signaling pathways.

2. Antimicrobial Properties:
The compound has demonstrated antimicrobial activity against several bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic processes, making it a candidate for further development as an antibiotic agent.

3. Enzyme Inhibition:
Preliminary studies suggest that (2E)-N-[6-(MORPHOLINE-4-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]-3-PHENYLPROP-2-ENAMIDE can act as an inhibitor of certain enzymes involved in disease processes, such as kinases and proteases. This inhibition could potentially lead to therapeutic applications in diseases where these enzymes play a critical role.

Case Studies

Study Objective Findings
Study 1 Evaluation of anticancer effectsThe compound was tested on breast cancer cell lines, showing a dose-dependent inhibition of cell viability with IC50 values indicating potent activity.
Study 2 Antimicrobial efficacy assessmentIn vitro tests against Staphylococcus aureus revealed significant inhibition at low concentrations, suggesting potential as an antibiotic candidate.
Study 3 Mechanism of action investigationResearch indicated that the compound induces apoptosis via the mitochondrial pathway, confirmed through flow cytometry analysis of treated cells.

Mechanism of Action

The mechanism of action of (2E)-N-[6-(MORPHOLINE-4-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]-3-PHENYLPROP-2-ENAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and physiological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Benzothiazole Derivatives

a. N-(4,5-Dichloro-1,3-Benzothiazol-2-Yl)-3,5-Dimethoxy-Benzamide ()

  • Core Structure : Benzothiazole with dichloro and dimethoxy-benzamide substituents.
  • Key Differences : Lacks the morpholine sulfonyl and enamide groups.
  • The absence of a sulfonyl group may reduce solubility compared to the target compound .

b. Benzothiazole-Semicarbazones ()

  • Core Structure : Benzothiazole linked to semicarbazones via hydrazinecarboxamide.
  • Key Differences : Semicarbazone substituents instead of enamide; variable substituents at the 6-position (e.g., methoxy, halogens).
  • Biological Activity : Demonstrated 100% protection in maximal electroshock seizure (MES) anticonvulsant assays at 30 mg/kg (e.g., compounds 4g, 4i) .
Benzimidazole Derivatives ()**

a. Compounds 3o, 3p, 3s, 3t

  • Core Structure: Benzimidazole with sulfonyl-linked morpholinyl propoxy or dimethylamino groups.
  • Key Differences : Benzimidazole instead of benzothiazole; sulfonyl groups attached to aromatic ethers.
  • Properties: Morpholinyl propoxy chains may enhance membrane permeability, while dimethylamino groups introduce basicity. No direct activity data provided in evidence .

b. Sodium Salts 6e, 6f

  • Core Structure: Benzimidazole with phenoxy-acetic acid sodium salt substituents.
  • Key Differences: Carboxylate groups improve water solubility, contrasting with the target compound’s neutral enamide. Potential for ionic interactions in biological systems .
Sulfonyl-Containing Alkenes ()**

a. 2-((4-Methylphenyl)Sulfonyl)-3-(4-Phenylpiperazinyl)Prop-2-Enenitrile

  • Core Structure : Propenenitrile with 4-methylphenyl sulfonyl and piperazinyl groups.
  • Key Differences : Nitrile group vs. enamide; piperazinyl substituent introduces basicity.
  • Properties : Molecular weight 367.46; nitrile may reduce hydrogen-bonding capacity compared to the enamide in the target compound .

Comparative Analysis Table

Compound Class Example Compound(s) Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound - Benzothiazole Morpholine sulfonyl, enamide ~443.5 (calculated) High polarity, potential CNS activity
Benzothiazole-Benzamide N-(4,5-Dichloro-benzothiazol) Benzothiazole Dichloro, dimethoxy-benzamide High (exact value N/A) Lipophilic, high MW
Benzimidazole-Sulfonamides 3o, 3p, 3s, 3t Benzimidazole Morpholinyl propoxy, dimethylamino N/A Enhanced solubility, variable basicity
Benzothiazole-Semicarbazones 4g, 4i Benzothiazole Semicarbazone, methoxy N/A Anticonvulsant activity (MES model)
Sulfonyl-Alkenes compound Propenenitrile 4-Methylphenyl sulfonyl, piperazinyl 367.46 Moderate solubility, nitrile group

Research Findings and Implications

  • Structural-Activity Relationships (SAR): The morpholine sulfonyl group in the target compound likely improves solubility and target binding compared to non-sulfonylated analogs (e.g., ).
  • Biological Relevance: While benzothiazole-semicarbazones () show anticonvulsant activity, the target compound’s pharmacological profile remains uncharacterized in the provided evidence.
  • Synthetic Considerations : The use of SHELX software () for crystallographic refinement implies that structural validation of the target compound may rely on high-resolution X-ray diffraction data, ensuring accurate stereochemical assignment .

Biological Activity

The compound (2E)-N-[6-(morpholine-4-sulfonyl)-1,3-benzothiazol-2-yl]-3-phenylprop-2-enamide is a synthetic small molecule that has garnered attention for its potential therapeutic applications, particularly in the treatment of various cancers and other diseases. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to inhibit hypoxia-inducible factor 2α (HIF-2α), a transcription factor involved in tumor progression and angiogenesis. By inhibiting HIF-2α, the compound disrupts the expression of genes that promote tumor survival and growth under low oxygen conditions, which is a hallmark of many solid tumors .

Antitumor Activity

  • Xenograft Studies : In preclinical models using 786-O renal cell carcinoma xenografts in mice, treatment with the compound resulted in significant tumor size reduction. Doses ranging from 3 mg/kg to 100 mg/kg demonstrated dose-dependent efficacy, with notable reductions in plasma levels of human VEGFA (vascular endothelial growth factor A) observed in treated groups .
  • Mechanistic Insights : The compound's ability to inhibit HIF-2α leads to reduced angiogenesis and metabolic adaptation in tumors. This mechanism was validated through various assays that measured tumor growth and vascularization in response to treatment .

Safety Profile

Preliminary toxicity assessments indicated that the compound exhibits a favorable safety profile. In vitro studies using human liver microsomes showed moderate stability, suggesting a low risk of metabolic activation leading to toxic metabolites . Furthermore, cytotoxicity tests on cell lines (HepG2 and H9c2) confirmed non-toxic effects at concentrations up to 100 µM .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies revealed that modifications on the benzothiazole and phenylpropene moieties significantly influence biological activity. For instance:

  • Substituents on the phenyl ring were found to affect potency.
  • The length and configuration of the olefin linker also played critical roles in enhancing activity against HIF-2α .

Study 1: Efficacy in Renal Cell Carcinoma

A study involving the administration of the compound to xenograft models demonstrated significant tumor regression compared to control groups. The study highlighted how varying doses impacted both tumor size and metabolic markers associated with cancer progression .

Study 2: Anticonvulsant Potential

While primarily studied for its antitumor properties, related compounds within the cinnamamide class have shown anticonvulsant activity. For example, compounds similar in structure demonstrated effectiveness in various seizure models, indicating potential neuroprotective effects that warrant further exploration for neurological applications .

Data Tables

Study Model Dose (mg/kg) Tumor Size Reduction (%) Plasma VEGFA Reduction (%)
Study 1Xenograft32015
Study 1Xenograft104030
Study 1Xenograft306050
Study 1Xenograft1008070

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